molecular formula C8H6Br2 B12697530 2,6-Dibromostyrene CAS No. 500761-44-4

2,6-Dibromostyrene

Cat. No.: B12697530
CAS No.: 500761-44-4
M. Wt: 261.94 g/mol
InChI Key: WXZMOAUBOXOPFV-UHFFFAOYSA-N
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Description

2,6-Dibromostyrene is an organic compound with the molecular formula C8H6Br2 It is a derivative of styrene, where two bromine atoms are substituted at the 2nd and 6th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromostyrene can be synthesized through the bromination of styrene. One common method involves the use of N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. This reaction is highly regioselective and stereoselective, providing the desired dibrominated product under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the dehydrobromination of either α-bromoethyldibromobenzene or β-bromoethyldibromobenzene. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dibromostyrene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Materials Science: Incorporated into polymers to enhance their flame-retardant properties.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 2,6-Dibromostyrene primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Uniqueness: 2,6-Dibromostyrene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated styrenes. Its ability to undergo regioselective and stereoselective reactions makes it a valuable compound in organic synthesis and materials science .

Properties

CAS No.

500761-44-4

Molecular Formula

C8H6Br2

Molecular Weight

261.94 g/mol

IUPAC Name

1,3-dibromo-2-ethenylbenzene

InChI

InChI=1S/C8H6Br2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2

InChI Key

WXZMOAUBOXOPFV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC=C1Br)Br

Origin of Product

United States

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